Cas no 1354016-53-7 ([1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester)

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester is a chiral piperidine derivative featuring an amide linkage and a benzyl carbamate protecting group. Its key structural advantages include the (S)-2-aminopropionyl moiety, which enhances stereoselectivity in synthetic applications, and the piperidin-4-yl scaffold, offering conformational rigidity for targeted interactions. The benzyl ester group provides stability under acidic conditions while remaining cleavable via hydrogenolysis, facilitating selective deprotection. This compound is particularly valuable in peptide mimetics and medicinal chemistry, where its balanced lipophilicity and functional group compatibility support the development of protease inhibitors or receptor modulators. The presence of both amino and carbamate functionalities allows for further derivatization, making it a versatile intermediate in organic synthesis.
[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester structure
1354016-53-7 structure
Product Name:[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester
CAS No:1354016-53-7
MF:C17H25N3O3
MW:319.39870429039
CID:2160049
Update Time:2025-11-06

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester Chemical and Physical Properties

Names and Identifiers

    • [1-((S)-2-amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester
    • (S)-Benzyl (1-(2-aminopropanoyl)piperidin-4-yl)(methyl)carbamate
    • AM96597
    • [1-((S)-2-aminopropanyl)piperidin-4-yl]methylcarbamic acid benzyl ester
    • [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester
    • Inchi: 1S/C17H25N3O3/c1-13(18)16(21)20-10-8-15(9-11-20)19(2)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,18H2,1-2H3/t13-/m0/s1
    • InChI Key: WJZOYBADOXBNHO-ZDUSSCGKSA-N
    • SMILES: O=C([C@H](C)N)N1CCC(CC1)N(C(=O)OCC1C=CC=CC=1)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 402
  • Topological Polar Surface Area: 75.9

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
083869-500mg
1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester
1354016-53-7
500mg
£694.00 2022-03-01

Additional information on [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester

Recent Advances in the Study of [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester (CAS: 1354016-53-7)

The compound [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester (CAS: 1354016-53-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique piperidine scaffold and benzyl ester moiety, has been investigated for its role in modulating various biological targets, including enzymes and receptors involved in neurodegenerative diseases and cancer.

Recent studies have focused on the synthesis and optimization of this compound to enhance its pharmacokinetic properties and target specificity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study also highlighted the compound's ability to inhibit specific proteases implicated in Alzheimer's disease, with IC50 values in the low micromolar range.

In addition to its therapeutic potential, [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester has been explored as a versatile building block in drug discovery. Researchers have utilized its reactive sites to generate a library of derivatives, screening them against various disease models. Preliminary results from these efforts, published in Bioorganic & Medicinal Chemistry Letters, suggest that certain derivatives exhibit enhanced blood-brain barrier penetration, making them promising candidates for CNS-targeted therapies.

Further investigations into the mechanism of action of this compound have revealed its interaction with the sigma-1 receptor, a protein implicated in neuroprotection and cellular stress response. A 2024 study in ACS Chemical Neuroscience employed molecular docking and dynamic simulations to elucidate the binding mode, providing insights for future structure-activity relationship (SAR) studies. These findings underscore the compound's potential as a multi-target agent in complex diseases.

Despite these advancements, challenges remain in optimizing the selectivity and reducing off-target effects of [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester. Ongoing research aims to address these limitations through rational drug design and advanced formulation strategies. The compound's progress through preclinical development will be closely monitored by the scientific community, as it represents a promising avenue for addressing unmet medical needs in neurology and oncology.

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